8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
Properties
IUPAC Name |
8-(3,4-dimethylphenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-15-4-7-18(8-5-15)20-21(26)24-22(23-20)10-12-25(13-11-22)29(27,28)19-9-6-16(2)17(3)14-19/h4-9,14H,10-13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUYTCVSFQBNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)C)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 460.5 g/mol. The structure features a sulfonyl group attached to a dimethylphenyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O4S |
| Molecular Weight | 460.5 g/mol |
| CAS Number | 902521-25-9 |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines.
- Inhibition of MDM2 and XIAP : The compound acts as an inhibitor of MDM2 and XIAP proteins, which are implicated in cancer cell survival and proliferation. A related compound showed an IC50 value of 0.3 μM against cancer cells, indicating potent activity against these targets .
- Cytotoxicity Assays : In cytotoxicity assays involving multiple cancer cell lines (e.g., ALL and neuroblastoma), the compound exhibited consistent cytotoxic effects with lower IC50 values in ALL cells compared to neuroblastoma cells .
Mechanistic Insights
The biological activity is believed to stem from the compound's ability to interact with specific cellular pathways:
- Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound may induce ROS production, leading to oxidative stress in cancer cells and subsequent apoptosis .
- Cell Cycle Arrest : The compound may also interfere with cell cycle progression, further contributing to its anticancer effects.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a structurally related compound that demonstrated significant cytotoxicity across several cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited an IC50 value of 0.3 μM in ALL cells and 0.5–1.2 μM in neuroblastoma lines.
- Colony Formation Assays : Treated cells showed a marked reduction in colony formation compared to controls, highlighting its potential as an effective therapeutic agent .
Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to understand the binding interactions of the compound with target proteins like DVL1 involved in the WNT signaling pathway:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous triazaspiro derivatives, focusing on substituent effects, molecular properties, and pharmacological relevance.
Structural Analogues and Substituent Variations
Key structural variations among analogues include:
- Sulfonyl group modifications : The 3,4-dimethylphenyl sulfonyl group in the target compound contrasts with other sulfonyl substituents, such as:
- 3-(Trifluoromethyl)phenyl sulfonyl in 3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (), which introduces electron-withdrawing CF₃ groups.
- 4-Methoxyphenyl sulfonyl in 8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (), where the methoxy group enhances hydrophilicity.
- Aromatic substituents at position 3: Fluorophenyl groups in 8-[(2-chloro-6-fluorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one () increase polarity and metabolic stability.
Molecular Properties and Pharmacological Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
